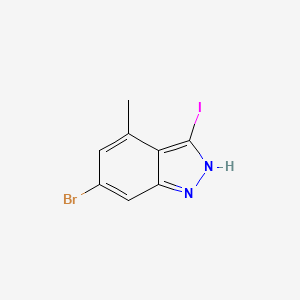

6-bromo-3-iodo-4-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-4-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFJTMBLPDEJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 6 Bromo 3 Iodo 4 Methyl 1h Indazole and Its Functionalized Analogues

Strategic Precursor Synthesis of Indazole Scaffolds

The construction of the 6-bromo-3-iodo-4-methyl-1H-indazole scaffold requires a multi-step synthetic sequence that involves the careful introduction of halogen and methyl substituents onto the indazole core.

The synthesis of halogenated indazoles is a fundamental step in accessing a wide range of functionalized derivatives. Various methods have been developed for the regioselective introduction of halogens onto the indazole ring. A common approach involves the diazotization of appropriately substituted anilines, followed by cyclization. For instance, the synthesis of 6-bromo-1H-indazole, a precursor to the title compound, can be achieved from 4-bromo-2-methylaniline (B145978) through a diazotization-cyclization protocol. chemicalbook.com The synthesis of 6-bromo-3-iodo-1H-indazole can be accomplished by treating 6-bromo-1H-indazole with potassium hydroxide (B78521) and iodine in DMF, resulting in a good yield of the desired dihalogenated indazole. rsc.orgchim.it

| Precursor | Reagents | Product | Yield (%) |

| 6-bromo-1H-indazole | KOH, I2, DMF | 6-bromo-3-iodo-1H-indazole | 71.2 |

The selective introduction of different halogens at specific positions of the indazole ring is crucial for building molecular complexity. The C3 and C6 positions of the indazole core exhibit different reactivities, which can be exploited for selective halogenation. The C6 position can be brominated through electrophilic aromatic substitution on a suitable aniline (B41778) precursor prior to indazole ring formation.

The C3 position of the indazole ring is less nucleophilic, and its direct halogenation often requires specific conditions. nih.gov Iodination at the C3 position is commonly achieved by treating the N-unsubstituted indazole with iodine in the presence of a base like potassium hydroxide. chim.it This method is effective for the synthesis of 3-iodoindazoles from the corresponding indazole precursors. For example, 6-bromo-1H-indazole can be selectively iodinated at the C3 position to yield 6-bromo-3-iodo-1H-indazole. rsc.org The use of N-bromosuccinimide (NBS) is a widely employed method for the regioselective bromination at the C3 position of the indazole system. chim.it

| Indazole Substrate | Halogenating Agent | Position(s) Halogenated |

| 1H-Indazole | I2, KOH | C3 |

| 1H-Indazole | NBS | C3 |

| 6-bromo-1H-indazole | I2, KOH | C3 |

The introduction of a methyl group at the C4 position of the indazole ring requires a synthetic strategy that starts with a precursor already containing the methyl substituent. For the synthesis of this compound, a suitable starting material would be 2-bromo-6-methylaniline. This precursor can then be subjected to a sequence of reactions to construct the desired indazole scaffold.

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant challenge. researchgate.netconnectjournals.comnih.gov The regioselectivity of methylation is influenced by the methylating agent, the reaction conditions, and the substituents on the indazole ring. researchgate.net For instance, the alkylation of indazoles with large C3 substituents has been shown to be highly N2 selective. wuxibiology.com Trialkyl orthoformates in the presence of an acid catalyst can also be used for the regioselective N2-alkylation of indazoles. connectjournals.com

| Indazole Substrate | Methylating Agent | Regioselectivity |

| 6-nitro-1H-indazole | Methyl iodide | Mixture of N1 and N2 |

| 6-nitro-1H-indazole | Diazomethane, BF3·Et2O | 75% N1-methylated |

| 3-methyl-6-nitro-1H-indazole | Trimethyl orthoformate, H2SO4 | N2-selective |

Advanced Functionalization Techniques for Indazole Derivatives

The halogenated and methylated indazole core serves as a versatile platform for further diversification through modern synthetic methodologies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of indazoles. researchgate.netthieme-connect.comnih.gov The bromo and iodo substituents at the C6 and C3 positions of this compound are amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at these positions.

For example, the Suzuki coupling of 6-bromo-3-iodo-1H-indazole with vinyl boronic acid pinacol (B44631) esters can be used to introduce a styryl group at the C3 position. rsc.org Similarly, copper-catalyzed C-N cross-coupling reactions can be employed for the regioselective synthesis of N2-substituted indazoles. researchgate.netrsc.org

| Coupling Reaction | Catalyst | Substrates | Product Type |

| Suzuki-Miyaura | Pd(dppf)Cl2 | 6-bromo-3-iodo-1H-indazole, boronic acid ester | C3-arylated/vinylated indazole |

| Heck | Pd2(dba)3, P(t-Bu)3·HBF4 | 1-bromo-3,5-dimethoxybenzene, vinyl boronic acid ester | Styryl intermediate |

| C-N Coupling | CuCl | 1H-indazoles, diaryliodonium salts | N2-substituted indazoles |

Direct C-H activation has emerged as an atom-economical and efficient strategy for the functionalization of heterocyclic compounds, including indazoles. rsc.orgnih.govresearchgate.netmdpi.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of indazole derivatives. rsc.orgmdpi.comacs.org For instance, Rh(III)-catalyzed annulation of phthalazinones with allenes leads to the formation of indazole derivatives. rsc.org

Palladium-catalyzed direct arylation of the C3 position of 1H-indazoles has also been developed, providing a straightforward route to C3-arylated indazoles. nih.govresearchgate.net These reactions often require specific ligands and reaction conditions to achieve high selectivity and yield.

| Reaction Type | Catalyst | Reactants | Product |

| C-H Annulation | [Rh(III)] | Phthalazinones, allenes | Indazole derivatives |

| Direct C3-Arylation | Pd(OAc)2, PPh3 | 1H-indazole, aryl halides | C3-arylated indazoles |

| C-H Arylation | PdCl2/phen or CuI/phen | 1H- and 2H-indazoles, haloarenes | C-H arylated indazoles |

N-Alkylation and N-Functionalization of 1H-Indazoles

The N-alkylation and N-functionalization of the 1H-indazole scaffold are critical steps in the synthesis of diverse indazole derivatives. A primary challenge in this process is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position of the indazole ring, leading to mixtures of 1H- and 2H-indazole products. nih.gov The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. beilstein-journals.orgnih.gov However, the reaction conditions, including the choice of base, solvent, and electrophile, play a crucial role in determining the final product distribution. nih.govresearchgate.net

Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. nih.gov Research has focused on developing selective procedures to favor one isomer over the other. For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride (NaH) in dimethylformamide (DMF) results in a mixture of N1 and N2 products in 38% and 46% yields, respectively. nih.gov

Strategies for Regioselective N1-Alkylation:

A highly selective method for N1-alkylation involves the use of cesium carbonate (Cs₂CO₃) as the base in conjunction with α-halo esters, ketones, amides, or bromoacetonitrile (B46782) as electrophiles. acs.org This approach provides good to excellent yields of the desired N1 products. acs.org Another effective system for achieving high N1 regioselectivity is the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide. beilstein-journals.orgnih.gov This method has proven tolerant to a wide variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates. beilstein-journals.orgnih.gov The steric and electronic properties of substituents on the indazole ring significantly influence the N1/N2 ratio. beilstein-journals.orgnih.gov For example, C3-substituents like carboxymethyl, tert-butyl, and carboxamide lead to greater than 99% N1 regioselectivity. beilstein-journals.orgnih.gov

Strategies for Regioselective N2-Alkylation:

Conversely, specific conditions have been developed to favor the N2-isomer. The Mitsunobu reaction, for example, shows a strong preference for producing the N2-alkylated product. nih.gov When methyl 5-bromo-1H-indazole-3-carboxylate is treated with triphenylphosphine, methanol, and diethyl azodicarboxylate (DEAD) in THF, the N2-substituted product is favored. nih.gov Another general and selective procedure for N2-alkylation utilizes primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. thieme-connect.comorganic-chemistry.org This method is effective for a wide range of 1H-indazoles, including those with electron-donating and electron-withdrawing groups, and avoids the formation of N1-isomers. organic-chemistry.org Furthermore, substituents at the C7 position, such as NO₂ or CO₂Me, can confer excellent N2 regioselectivity (≥ 96%). beilstein-journals.orgnih.gov

N-Acylation:

Regioselective N-acylation typically yields the N1-substituted regioisomer. This is often achieved through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 product. beilstein-journals.org A one-pot method for direct N-acylation with carboxylic acids using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system provides N1-acyl indazoles in high yields and with high N1 selectivity. researchgate.net

Regioselective N-Alkylation Conditions for 1H-Indazoles

| Desired Product | Base/Catalyst | Solvent | Electrophile/Reagent | Selectivity Outcome | Reference |

|---|---|---|---|---|---|

| N1-Alkylation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | High N1 selectivity (>99% with certain C3 substituents) | beilstein-journals.orgnih.gov |

| N1-Alkylation | Cesium Carbonate (Cs₂CO₃) | Dioxane | Alkyl Tosylate | High N1 selectivity (90-98% yield) | nih.gov |

| N1-Alkylation | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | α-Halo Esters/Ketones | Good to excellent N1 selectivity | acs.org |

| N2-Alkylation | - (Mitsunobu Conditions) | Tetrahydrofuran (THF) | Triphenylphosphine, DEAD, Alcohol | Strong preference for N2 isomer | nih.govnih.gov |

| N2-Alkylation | TfOH or Cu(OTf)₂ | - | Alkyl 2,2,2-trichloroacetimidates | High N2 selectivity (up to 96% yield) | thieme-connect.comorganic-chemistry.org |

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles to the synthesis of indazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. benthamdirect.comsphinxsai.com These principles focus on preventing waste, maximizing atom economy, using less hazardous substances, increasing energy efficiency, and employing renewable feedstocks. sphinxsai.com

Several green and sustainable approaches for indazole synthesis have been reported. One such method involves the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) using DMSO and lemon peel powder as a natural, efficient catalyst under ultrasound irradiation. researchgate.net This method offers good yields and represents a greener alternative to conventional techniques. researchgate.net Another eco-friendly approach uses ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1-H-indazole derivatives via a grinding protocol, which is noted for being a milder, higher-yielding, and faster process. samipubco.com

The use of sustainable heterogeneous catalysts is another cornerstone of green indazole synthesis. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been effectively used for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org This reaction proceeds under ligand-free and base-free conditions using polyethylene (B3416737) glycol (PEG-400) as a green solvent. acs.org Similarly, copper(I) oxide nanoparticles (Cu₂O-NP) have been used to catalyze the synthesis of 2H-indazoles in PEG as a green solvent. organic-chemistry.org

These methods highlight a shift towards more sustainable technologies in pharmaceutical intermediate synthesis, minimizing by-products and improving yields while reducing reaction times. researchgate.net The development of such protocols is crucial for the large-scale, environmentally responsible production of indazole-containing compounds. acs.org

Examples of Green Chemistry Approaches in Indazole Synthesis

| Method | Catalyst | Solvent/Conditions | Key Green Principles Applied | Reference |

|---|---|---|---|---|

| One-pot synthesis of 1H-indazoles | Lemon Peel Powder | DMSO, Ultrasound Irradiation | Use of renewable catalyst, energy efficiency | researchgate.net |

| Synthesis of 1H-indazoles | Ammonium Chloride | Ethanol, Grinding | Use of safer solvent, energy efficiency, mild conditions | samipubco.com |

| Three-component synthesis of 2H-indazoles | CuO@C Nanoparticles | PEG-400 (Green Solvent) | Use of heterogeneous catalyst, safer solvent, atom economy | acs.org |

| Three-component synthesis of 2H-indazoles | Cu₂O Nanoparticles | PEG-300 (Green Solvent) | Use of catalyst, safer solvent, one-pot reaction | organic-chemistry.org |

Iii. Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms for 6-bromo-3-iodo-4-methyl-1H-indazole Synthesis

The synthesis of this compound typically involves the direct iodination of a 6-bromo-4-methyl-1H-indazole precursor. The mechanism for this transformation is generally understood as an electrophilic aromatic substitution reaction at the C3 position of the indazole ring.

The reaction is often carried out using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF). rsc.orgchim.it The proposed mechanism proceeds through the following steps:

Deprotonation: The base removes the acidic proton from the N1 position of the indazole ring, forming a more nucleophilic indazolide anion.

Nucleophilic Attack: The electron-rich C3 position of the indazolide anion attacks the electrophilic iodine molecule (I₂). The C3 position is particularly activated for electrophilic attack in indazoles.

Protonation/Work-up: Subsequent work-up re-protonates the nitrogen, yielding the final 3-iodoindazole product.

An alternative reagent for this iodination is N-iodosuccinimide (NIS), which can also serve as an electrophilic iodine source, often under basic conditions. chim.it The choice of base and solvent can be critical. For instance, using potassium tert-butoxide in tetrahydrofuran (B95107) (THF) has also been shown to be effective for the C3-iodination of similar bromo-indazoles. chim.it

The reaction pathway is a direct functionalization, which avoids the need for pre-functionalized starting materials and is often high-yielding. For example, the synthesis of the parent compound, 6-bromo-3-iodo-1H-indazole, from 6-bromo-1H-indazole using iodine and KOH in DMF resulted in a 71.2% yield. rsc.org

Stereochemical Considerations in Indazole Functionalization

The core structure of this compound is a planar aromatic system, and as such, the molecule itself is achiral. Stereochemical considerations become relevant when the indazole ring is functionalized in a way that creates a new stereocenter. This can occur through several pathways:

Asymmetric Catalysis: The introduction of a substituent via an enantioselective reaction can lead to chiral products. For instance, while not specific to this exact molecule, CuH-catalyzed enantioselective additions to the indazole core have been reported, demonstrating that the indazole scaffold can be a substrate for creating chiral molecules. chim.it

Reaction with Chiral Reagents: Functionalization of the N1 position with a chiral alkylating agent would result in a diastereomeric mixture if the resulting molecule has another stereocenter.

Atropisomerism: If a bulky substituent is introduced at a position adjacent to another large group (for example, at the N1 or C7 position), restricted rotation around the newly formed single bond could potentially lead to atropisomers, which are stereoisomers arising from hindered rotation.

Since this compound is a flat molecule, any reaction that adds a group with a new chiral center will typically produce a racemic mixture unless a chiral catalyst, reagent, or auxiliary is employed to control the stereochemical outcome.

Impact of Halogen and Methyl Substituents on Reaction Regioselectivity and Yield

The substituents on the indazole ring—a bromine atom at C6, an iodine atom at C3, and a methyl group at C4—have a profound impact on the molecule's reactivity, particularly concerning the regioselectivity of further substitutions, such as N-alkylation.

Indazoles can be alkylated at either the N1 or N2 position, and the outcome is governed by a delicate balance of steric and electronic effects. nih.govbeilstein-journals.org

Steric Effects: The methyl group at the C4 position introduces steric hindrance that can influence the accessibility of the adjacent N-H tautomers and incoming electrophiles. Substituents at the C7 position have been shown to sterically hinder the N1 position, favoring N2 alkylation. nih.govbeilstein-journals.org While the C4-methyl group is not directly adjacent to N1, it can influence the preferred conformation and accessibility of the reaction sites.

Table 1: Influence of Substituents on Indazole N-Alkylation Regioselectivity

| Substituent Position | Substituent Type | Typical Effect on N-Alkylation | Reference |

|---|---|---|---|

| C3 | Electron-withdrawing (e.g., -COMe) | High N1 selectivity with NaH/THF | beilstein-journals.org |

| C7 | Electron-withdrawing (e.g., -NO₂) | Excellent N2 selectivity | nih.govbeilstein-journals.org |

| C7 | Steric bulk | Favors N2-alkylation | rsc.org |

| General | Electron-donating | Generally favors N1-alkylation | acs.org |

| General | Electron-withdrawing | Can favor N2-alkylation, but is condition-dependent | acs.org |

This table presents general trends observed for substituted indazoles.

Computational Chemistry Approaches to Understanding Indazole Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms and reactivity of indazole derivatives. beilstein-journals.org These methods provide a molecular-level understanding that complements experimental findings.

Mechanism Elucidation: DFT calculations are used to model the transition states and intermediates of reaction pathways, such as the N-alkylation of indazoles. These calculations can predict the activation energies for N1 versus N2 substitution, helping to explain the observed regioselectivity under different conditions. For example, studies have shown that chelation effects with certain cations (like Cs⁺) can stabilize the transition state leading to the N1 product. beilstein-journals.org

Analysis of Electronic Properties: Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on the N1 and N2 atoms in both the neutral indazole and its corresponding anion. beilstein-journals.org These charges provide a quantitative measure of the nucleophilicity of each nitrogen atom, helping to predict the site of electrophilic attack. Fukui indices, which measure the change in electron density, can also be calculated to identify the most reactive sites for nucleophilic and electrophilic attack.

Table 2: Common Computational Methods in Indazole Reactivity Studies

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways, transition states | Activation energies, reaction mechanisms, role of catalysts | beilstein-journals.orgchim.it |

| Natural Bond Orbital (NBO) | Calculating atomic charges and orbital interactions | Nucleophilicity of N1 vs. N2, hyperconjugative effects | beilstein-journals.org |

| GIAO (Gauge-Invariant Atomic Orbital) | Predicting NMR chemical shifts | Correlating calculated structures with experimental spectra | acs.org |

| INDO (Intermediate Neglect of Differential Overlap) | Calculating electron densities | Rationalizing relative reactivities of nitrogen atoms | rsc.org |

Iv. Structure Activity Relationship Sar Studies of 6 Bromo 3 Iodo 4 Methyl 1h Indazole Derivatives

Differential Effects of Halogen Substituents (Bromo and Iodo) on Molecular Interactions

The presence and nature of halogen substituents on a drug molecule can significantly influence its physicochemical properties and its interactions with biological targets. In the case of 6-bromo-3-iodo-4-methyl-1H-indazole, the bromo and iodo groups at positions C6 and C3, respectively, are key modulators of its activity.

Halogen atoms, particularly bromine and iodine, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a receptor. The strength of this interaction is influenced by the polarizability of the halogen, with iodine generally forming stronger halogen bonds than bromine. This difference can lead to variations in binding affinity and selectivity for a given target.

Furthermore, the lipophilicity of the molecule is affected by halogen substitution. Both bromine and iodine increase the lipophilicity of the parent indazole, which can enhance its ability to cross cell membranes and access intracellular targets. However, the larger size of the iodine atom compared to bromine can also introduce steric hindrance, potentially influencing the preferred binding conformation.

A comparative analysis of the effects of different halogens on the indazole scaffold is presented in the table below, based on general principles of halogen interactions in drug design.

| Halogen Property | Bromine (at C6) | Iodine (at C3) | Implication for Molecular Interactions |

| Polarizability | Moderate | High | Iodine is a stronger halogen bond donor, potentially leading to more potent interactions with electron-rich pockets in a target protein. |

| Size (van der Waals radius) | 1.85 Å | 1.98 Å | The larger iodine atom may provide better shape complementarity with a binding site but could also lead to steric clashes. |

| Lipophilicity (Hansch-Luo parameter, π) | +0.86 | +1.12 | The iodo group contributes more to lipophilicity, which can affect cell permeability and overall pharmacokinetic profile. |

| Electronegativity (Pauling scale) | 2.96 | 2.66 | The difference in electronegativity influences the magnitude of the positive region of electrostatic potential (σ-hole) on the halogen, which is crucial for halogen bonding. |

Role of the C4 Methyl Group in Modulating Ligand-Target Binding

The methyl group at the C4 position of the indazole ring, while seemingly a simple alkyl substituent, can have a profound impact on the biological activity of the molecule. Research on substituted indazoles has highlighted the importance of modifications at this position for modulating ligand-target interactions.

Specifically, in studies of 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion, the substituent at the C4 position has been shown to be crucial for inhibitory activity. researchgate.net The methyl group can influence binding in several ways:

Steric Effects: The C4-methyl group can provide a critical steric anchor, orienting the indazole core within the binding pocket of a target protein. This can lead to a more favorable binding pose and enhanced affinity.

Conformational Rigidity: The presence of the methyl group can restrict the rotational freedom of adjacent substituents, leading to a more pre-organized conformation of the ligand that is favorable for binding, thus reducing the entropic penalty upon binding.

The significance of the C4-methyl group is underscored by the fact that even small changes at this position can lead to significant alterations in biological activity, highlighting its role as a key determinant of ligand-target recognition.

Influence of N-Substitution Patterns on Biological Activity Profiles

The nitrogen atoms of the indazole ring are common sites for substitution in drug design, and the resulting N-substitution pattern can dramatically alter the biological profile of the compound. The two possible sites for substitution are the N1 and N2 positions of the pyrazole (B372694) ring, leading to 1H- and 2H-indazole derivatives, respectively. The 1H-tautomer is generally more thermodynamically stable. nih.gov

The regioselectivity of N-alkylation is a critical consideration in the synthesis of indazole-based drugs, as the biological activity of N1- and N2-substituted isomers can differ significantly. nih.gov For instance, in the development of certain kinase inhibitors, the N1-substituted indazole may be the desired active isomer, while in other cases, the N2-substituted analog exhibits superior potency.

The nature of the substituent on the nitrogen atom also plays a vital role. N-alkylation and N-arylation are common strategies to explore the SAR of indazole derivatives. mdpi.com

N-Alkylation: The introduction of small alkyl groups, such as the methyl group in 6-bromo-3-iodo-1-methyl-1H-indazole, can enhance lipophilicity and cell permeability. The specific alkyl group can also be tailored to probe for additional binding interactions within the target protein.

The choice between N1 and N2 substitution, as well as the nature of the substituent, are therefore critical parameters in the design of indazole-based compounds with specific biological activities.

| N-Substitution Pattern | General Biological Implications |

| N1-Substitution | Often leads to the thermodynamically more stable isomer. The substituent can be directed towards specific regions of a binding site to enhance affinity and selectivity. nih.gov |

| N2-Substitution | Can result in a different vector for the substituent, potentially accessing alternative binding pockets or avoiding steric clashes. In some cases, N2-isomers exhibit distinct or more potent biological activities. nih.gov |

| N-Unsubstitution (1H-indazole) | The N-H group can act as a hydrogen bond donor, which can be a critical interaction for target binding. |

Scaffold Diversity and Analogue Design Strategies Based on the Indazole Core

The this compound scaffold serves as a versatile starting point for the design and synthesis of a diverse range of analogues with potentially improved or novel biological activities. Several strategies can be employed to systematically modify this core structure.

Scaffold Hopping: This involves replacing the indazole core with other bicyclic heteroaromatic systems, such as indole, benzimidazole (B57391), or azaindazole, while retaining key pharmacophoric features. This can lead to compounds with improved properties, such as altered metabolic stability or different intellectual property profiles.

Fragment-Based Growth: Starting with the core indazole, small chemical fragments can be "grown" from different positions (e.g., C3, C6, N1) to explore new interactions with the target protein. The bromo and iodo substituents are particularly useful as they can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of chemical functionalities.

Positional Isomerism: The positions of the bromo, iodo, and methyl groups on the indazole ring can be systematically varied to probe the importance of their specific locations for biological activity. For example, moving the methyl group from C4 to C5 or C7 could have a significant impact on ligand binding.

Bioisosteric Replacement: The bromo and iodo groups can be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres), such as a cyano or a trifluoromethyl group. This can be used to fine-tune the properties of the molecule and to understand the nature of the interactions at these positions.

These analogue design strategies, guided by SAR data and computational modeling, are essential for the rational development of new therapeutic agents based on the indazole scaffold.

V. Biological Activity Mechanisms and Molecular Target Engagement of 6 Bromo 3 Iodo 4 Methyl 1h Indazole Analogues

Enzyme Inhibition Studies and Molecular Targets

Analogues of 6-bromo-3-iodo-4-methyl-1H-indazole have demonstrated inhibitory activity against several key enzymes implicated in a variety of diseases. The following subsections detail the specific molecular targets and the mechanisms of inhibition.

Indazole derivatives are recognized as a significant class of protein kinase inhibitors. nih.gov Their structural framework serves as a versatile scaffold for designing inhibitors that can target the ATP-binding site of these enzymes.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov A series of indazole derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors. researchgate.netnih.gov For instance, one study reported a potent indazole derivative, compound 30, which inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov This compound also demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and in a zebrafish model. nih.gov The indazole core is a key pharmacophoric feature in many VEGFR-2 inhibitors. nih.gov For example, the approved multikinase inhibitor axitinib (B1684631) features an indazole scaffold and is a potent VEGFR inhibitor. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of tyrosine kinases (FGFR1-4) are implicated in various cellular processes, and their dysregulation is linked to several cancers. nih.gov Indazole-based compounds have been successfully developed as inhibitors of FGFRs. nih.govnih.govrsc.org Fragment-led de novo design has been used to identify an indazole-based pharmacophore for FGFR inhibition. nih.gov This approach led to the development of indazole-containing fragments that inhibit FGFR1–3 in the micromolar range. nih.gov Further optimization of an indazole-3-amine scaffold, based on the structures of known FGFR inhibitors, resulted in the discovery of highly potent inhibitors. rsc.org Compound 7r from this series was identified as a particularly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. rsc.org The crystal structure of a related compound, 7n , bound to FGFR1 revealed that the indazole ring forms crucial hydrogen bonds within the ATP-binding pocket. rsc.org

Enhancer of Zeste Homolog 2/1 (EZH2/1) Inhibition: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a key epigenetic modifier. Its overexpression or mutation is associated with various cancers. A review of recent advances in indazole-containing derivatives highlights that structure-activity relationship (SAR) studies on the EZH2/1 inhibitor UNC1999, which contains an indazole-like core, have been conducted. nih.gov These studies demonstrated the importance of the substitution pattern on the indazole ring for potent inhibition of both EZH2 and EZH1. nih.gov

| Compound/Analogue Class | Target Kinase | Potency (IC₅₀/Kᵢ) | Key Findings |

| Indazole Derivative 30 | VEGFR-2 | 1.24 nM | Potent and selective inhibitor with in vivo anti-angiogenic activity. nih.gov |

| Indazole-3-amine 7r | FGFR1 | 2.9 nM (enzymatic) | Highly potent inhibitor identified through scaffold hopping. rsc.org |

| Indazole-based fragments | FGFR1-3 | 0.8–90 µM | Demonstrated good ligand efficiencies. nih.gov |

| UNC1999 Analogues | EZH2/1 | - | SAR studies highlighted the importance of the indazole core substitutions. nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is a key player in immune suppression, particularly in the tumor microenvironment. researchgate.net Overexpression of IDO1 in cancer cells helps them evade the immune system. researchgate.net Consequently, IDO1 inhibitors are being actively pursued as cancer immunotherapeutic agents.

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit IDO1. researchgate.net Structure-activity relationship (SAR) studies led to the identification of compound 35 as a potent dual inhibitor of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). researchgate.net This compound exhibited significant inhibitory potency in both enzymatic and cellular assays. researchgate.net

| Compound | Target | Enzymatic IC₅₀ (µM) | Cellular IC₅₀ (µM) |

| 35 | IDO1 | 0.74 | 1.37 (HeLa cells) |

| 35 | TDO | 2.93 | 7.54 (A172 cells) |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and chemoresistance, making them attractive targets for anticancer drugs.

Research has shown that indazole derivatives can be effective inhibitors of these tumor-associated CA isozymes. Specifically, a series of indazole-3-carboxamide hybrids bearing sulfocoumarin, coumarin, and 4-sulfamoylphenyl moieties have been synthesized and evaluated. These compounds were found to be selective and potent inhibitors of hCA IX and XII, with no significant inhibition of the off-target cytosolic isoforms hCA I and II.

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |

| 142a | hCA IX | 1.8 |

| 142b | hCA IX | 2.3 |

| 142c | hCA IX | 2.0 |

The glucagon (B607659) receptor (GCGR) plays a crucial role in glucose homeostasis, and its antagonism is a promising therapeutic strategy for the management of type 2 diabetes. rsc.org A novel and potent series of indazole- and indole-based glucagon receptor antagonists (GRAs) were developed based on a previously identified pyrazole-based lead compound. rsc.org

Structure-activity relationship studies focused on modifications at the C3 and C6 positions of the indazole core, as well as the N-1 position. rsc.org These efforts led to the identification of several potent GRAs with excellent in vitro profiles. rsc.org One such compound, GRA 16d , was found to be orally active in a glucagon challenge model in humanized GCGR mice. rsc.org

Antimicrobial and Antiprotozoal Mechanisms

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Indazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

A series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold were synthesized and evaluated for their antimicrobial efficacy. Many of these compounds demonstrated moderate to good inhibitory activity against various bacterial and fungal strains. The proposed mechanism for some indazole derivatives involves the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication.

Furthermore, 6-bromoindazole-based compounds have been investigated as inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in hydrogen sulfide (B99878) production, which protects bacteria from oxidative stress and contributes to antibiotic resistance. In another study, 3-phenyl-1H-indazole derivatives were evaluated for their activity against several Candida species, with some compounds showing notable anticandidal effects.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. Indazole and its derivatives have been shown to possess significant anti-inflammatory properties. A study investigating the anti-inflammatory activity of indazole and its derivatives in a carrageenan-induced rat paw edema model demonstrated a dose- and time-dependent reduction in inflammation.

The anti-inflammatory mechanism of these indazole derivatives is believed to involve the inhibition of key inflammatory pathways. In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. Additionally, they have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and also exhibit free radical scavenging activity. The maximum inhibition of IL-1β by the tested indazole derivatives ranged from 73% to 79%.

Apoptosis Induction in Cellular Models: Mechanistic Insights

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Research into indazole derivatives has revealed their capacity to trigger this cell death pathway through the modulation of key regulatory proteins, particularly those of the Bcl-2 family.

One notable study synthesized a series of indazole derivatives, with compound 2f being derived from a 6-bromo-3-iodo-1H-indazole precursor. rsc.orgresearchgate.net This compound demonstrated potent pro-apoptotic activity in breast cancer cell lines. researchgate.net Mechanistic investigations revealed that its mode of action involves the intrinsic mitochondrial pathway of apoptosis. Specifically, treatment with this analogue led to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade.

The commitment to apoptosis is further executed by a family of cysteine proteases known as caspases. The aforementioned study also showed that the indazole analogue 2f led to an increase in the levels of cleaved caspase-3, the primary executioner caspase. researchgate.net This indicates that the apoptotic signal initiated by the altered Bcl-2 family protein expression culminates in the activation of the caspase cascade, leading to the systematic dismantling of the cell.

Further supporting the role of Bcl-2 family inhibition, other research has focused on developing indazole-based compounds as dual inhibitors of both Mcl-1 and Bcl-2, two key anti-apoptotic proteins. nih.gov Overexpression of these proteins is a common mechanism of resistance to chemotherapy. nih.gov By designing indazole scaffolds that can simultaneously target both Mcl-1 and Bcl-2, researchers aim to overcome this resistance and provide a more effective therapeutic strategy. nih.gov

Another study on 1H-indazole-3-amine derivatives identified a compound, 6o , that induced apoptosis in chronic myeloid leukemia cells by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.gov This compound decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov

The table below summarizes the mechanistic details of apoptosis induction by representative indazole analogues.

Table 1: Mechanistic Insights into Apoptosis Induction by Indazole Analogues

| Compound/Analogue | Cellular Model | Key Mechanistic Findings | Reference(s) |

| Analogue 2f | 4T1 Breast Cancer Cells | Upregulation of Bax and cleaved caspase-3; Downregulation of Bcl-2. | researchgate.net |

| 1H-indazole-3-amine derivative (6o) | K562 Chronic Myeloid Leukemia Cells | Inhibition of Bcl-2 family members; Decreased Bcl-2 expression and increased Bax expression. | nih.gov |

| Indazole-3-carboxylic acid derivatives | - | Designed as dual inhibitors of Mcl-1 and Bcl-2. | nih.gov |

Receptor Binding Affinity and Selectivity of Functionalized Indazoles

The biological effects of functionalized indazoles are often mediated by their direct interaction with specific protein targets, such as protein kinases and other receptors. The affinity and selectivity of these interactions are critical determinants of their therapeutic efficacy and potential side effects.

Indazole derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. For instance, various indazole-based compounds have been evaluated for their inhibitory activity against kinases such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Glycogen Synthase Kinase-3 (GSK-3). rsc.org

One review highlighted a series of 1H-indazole-3-carboxamide derivatives as potential inhibitors of human GSK-3, with some compounds exhibiting IC50 values in the sub-micromolar range. rsc.org For example, a methoxy-substituted derivative showed an IC50 of 0.35 µM. rsc.org Another study reported on 1H-indazol-3-amine derivatives as inhibitors of FGFR, with some analogues demonstrating potent activity. chim.it

The development of dual inhibitors has also been a focus in this area. Novel indazole derivatives have been identified as dual-targeted kinase inhibitors, for instance, showing promising dual inhibition of EGFR and BRAF. aun.edu.eg

The table below presents a selection of functionalized indazole analogues and their reported receptor binding affinities.

Table 2: Receptor Binding Affinity of Functionalized Indazole Analogues

| Indazole Analogue | Target Receptor/Kinase | Binding Affinity (IC50/Ki) | Reference(s) |

| 1H-Indazole-3-carboxamide derivative | GSK-3 | IC50 = 0.35 µM | rsc.org |

| 1H-Indazol-3-amine derivative | FGFR1 | IC50 = 5.5 nM | chim.it |

| Diarylurea derivative | Multi-kinases (e.g., against NB-4 cell line) | IC50 = 1.34 µM | rsc.org |

| 3-(Pyrazin-2-yl)-1H-indazole derivative | pan-Pim kinase (against KMS-12 BM cell line) | IC50 = 1400 nM | rsc.org |

| Indazole derivative (XI) | BRAF and p38α | GI50 (LOX IMV1) = 0.17 µM | aun.edu.eg |

It is important to note that the specific substitutions on the indazole ring system play a crucial role in determining both the potency and selectivity of these compounds for their respective molecular targets. Structure-activity relationship (SAR) studies are therefore essential in guiding the design of new analogues with improved therapeutic profiles.

Vi. Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-bromo-3-iodo-4-methyl-1H-indazole in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-H proton of the indazole ring would typically appear as a broad singlet at a downfield chemical shift. The aromatic region would contain signals for the two protons on the benzene (B151609) ring portion of the indazole core. The methyl group protons would present as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon framework. Signals for the seven aromatic carbons of the indazole ring and the one methyl carbon would be observed at characteristic chemical shifts influenced by the attached substituents (bromo, iodo, and methyl groups).

Two-dimensional NMR experiments are crucial for definitive assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons (like C3, C6, C4, and the bridgehead carbons) by observing their correlations with nearby protons (e.g., methyl protons and aromatic protons).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |

| 1-NH | 12.0 - 13.5 (broad s) | N/A | H-5 → C-3a, C-7; H-7 → C-5, C-3a |

| 3-C | N/A | ~85 - 95 | N/A |

| 4-CH₃ | 2.3 - 2.6 (s, 3H) | ~15 - 20 | 4-CH₃ → C-3a, C-4, C-5 |

| 4-C | N/A | ~125 - 135 | N/A |

| 5-CH | 7.2 - 7.4 (d) | ~120 - 130 | H-5 → C-3a, C-4, C-6, C-7 |

| 6-C | N/A | ~115 - 125 | N/A |

| 7-CH | 7.5 - 7.7 (d) | ~110 - 120 | H-7 → C-3a, C-5, C-6 |

| 3a-C (bridgehead) | N/A | ~140 - 145 | N/A |

| 7a-C (bridgehead) | N/A | ~135 - 140 | N/A |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₈H₇BrIN₂, corresponding to a monoisotopic mass of approximately 337.88 Da and a molecular weight of about 337.97 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The presence of bromine and iodine atoms creates a distinctive isotopic pattern in the mass spectrum, which serves as a clear diagnostic feature for the presence of these halogens.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. Under ESI conditions, the compound is typically observed as a protonated molecule [M+H]⁺. The fragmentation of the parent ion provides insight into the molecule's stability and connectivity. Common fragmentation pathways would likely involve the loss of the substituents and cleavage of the heterocyclic ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Calculated m/z (for [M+H]⁺) | Description |

| [C₈H₇BrIN₂ + H]⁺ | ~338.89 | Protonated molecular ion. The isotopic pattern will confirm Br and I. |

| [C₈H₇BrN₂]⁺ | ~210.98 | Loss of an iodine radical from the molecular ion. |

| [C₈H₇IN₂]⁺ | ~257.97 | Loss of a bromine radical from the molecular ion. |

| [C₇H₄BrIN₂]⁺ | ~322.86 | Loss of a methyl radical (CH₃). |

| [C₇H₄N₂]⁺ | ~116.04 | Fragment resulting from the loss of Br, I, and CH₃ from the parent structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include:

N-H Stretch: A moderate to sharp absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the indazole ring.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) arise from the C-H stretching vibrations of the benzene ring portion.

Aliphatic C-H Stretch: C-H stretching vibrations for the methyl group are expected in the 2850-2960 cm⁻¹ range.

C=C and C=N Ring Stretching: A series of sharp absorptions in the 1450-1620 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole core.

C-H Bending: Bending vibrations for the methyl group and aromatic C-H bonds appear in the 1375-1450 cm⁻¹ and 800-900 cm⁻¹ regions, respectively.

C-Br and C-I Stretches: The carbon-halogen stretching vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹, making them less diagnostic than the other bands.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Indazole N-H | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium |

| C=C / C=N Ring Stretch | Aromatic Ring | 1450 - 1620 | Strong |

| C-H Bend (Aliphatic) | -CH₃ | 1375 - 1450 | Medium |

| C-H Bend (Aromatic) | Ar-H | 800 - 900 | Strong |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are essential chromatographic techniques for determining the purity of this compound and for separating it from any starting materials, byproducts, or isomers. bldpharm.combldpharm.com

A reversed-phase HPLC/UPLC method is typically used for this type of analysis. The compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detection is commonly performed using a UV-Vis detector, as the indazole ring system contains a chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | A single major peak with purity ≥98% (area normalization) |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR confirms the structure in solution, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of this compound in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is collected and analyzed to build a model of the electron density, from which the positions of all atoms in the crystal lattice can be determined.

The resulting data would confirm the planarity of the indazole ring system and the specific positions of the bromo, iodo, and methyl substituents. It would also reveal how the molecules pack together in the crystal, likely showing intermolecular N-H···N hydrogen bonds between the indazole rings of adjacent molecules, forming chains or sheets. mdpi.com

Table 5: Hypothetical Crystallographic Data for a this compound Derivative (Note: This table represents the type of data obtained from X-ray analysis, based on related heterocyclic structures, as a specific structure for the title compound is not publicly available.) mdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |

| Volume (V) | ~1005 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | ~2.23 g/cm³ |

| Key Bond Length (N-H) | ~0.88 Å |

| Key Bond Angle (C4-C5-C6) | ~120.5° |

| Intermolecular Interaction | N-H···N hydrogen bonds linking molecules into dimers or chains |

Vii. Future Research Directions and Emerging Paradigms in Indazole Chemistry

Innovations in Regioselective Synthesis and Scalable Production

The synthesis of specifically substituted indazoles like 6-bromo-3-iodo-4-methyl-1H-indazole presents a significant challenge due to the potential for multiple isomers. Modern synthetic chemistry is addressing this through innovations that offer high regioselectivity and scalability.

Transition-Metal Catalysis for C–H Functionalization: A major leap forward in regioselective synthesis involves transition-metal-catalyzed C–H activation. mdpi.com This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, providing an atom-economical route to complex molecules. Catalysts based on rhodium (Rh), cobalt (Co), and copper (Cu) have been instrumental in this area. mdpi.comnih.gov For instance, Rh(III)-catalyzed C–H activation has been used for the one-step synthesis of functionalized indazoles from sources like azobenzenes and aldehydes or phthalazinones and allenes. nih.govdp.tech These methods offer high regioselectivity and functional group tolerance, which would be invaluable for selectively modifying positions on the indazole core, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org

Flow Chemistry for Scalable and Safe Production: For industrial applications, scalability and safety are paramount. Flow chemistry has emerged as a powerful technology to meet these demands. acs.org By conducting reactions in continuous-flow reactors instead of traditional batch processes, chemists can achieve better control over reaction parameters like temperature and pressure, leading to improved safety, reproducibility, and the potential for on-demand, multi-gram scale-up. acs.orgresearchgate.net This approach is particularly advantageous for potentially hazardous reactions. Researchers have successfully used flow chemistry for the general synthesis of substituted indazoles and for specific processes like the Cadogan reaction to produce N-aryl indazoles. acs.orgmdpi.com Implementing flow processes for the synthesis and subsequent modification of this compound could streamline its production for drug discovery programs.

Metal-Free and Greener Synthetic Routes: There is a growing emphasis on developing environmentally benign synthetic methods. Recent advancements include one-pot, metal-free reactions for indazole synthesis using readily available starting materials like 2-aminophenones and hydroxylamine (B1172632) derivatives. organic-chemistry.orgorganic-chemistry.org These methods are often operationally simple, insensitive to air and moisture, and have been successfully scaled to the gram level, demonstrating their practical utility. researchgate.net Such protocols offer a greener alternative to traditional methods that may rely on harsh conditions or toxic reagents.

A key challenge in indazole synthesis is controlling the N-functionalization, as reactions can occur at either the N1 or N2 position. Recent studies have focused on developing highly selective methods for N1-alkylation, which is often the desired isomer in medicinal chemistry. rsc.org By carefully selecting reaction conditions, researchers have achieved thermodynamically controlled, highly selective N1-alkylation on a large scale, a significant step forward for producing specific indazole-based drug candidates. nih.govrsc.org

| Synthetic Innovation | Key Advantages | Relevance to this compound |

| Transition-Metal Catalysis | High regioselectivity, atom economy, broad functional group tolerance. mdpi.comnih.gov | Enables precise, late-stage functionalization of the indazole core. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, process control. acs.orgresearchgate.netmdpi.com | Facilitates safe and large-scale production for research and development. |

| Metal-Free Synthesis | Environmentally friendly, mild conditions, operational simplicity. organic-chemistry.orgorganic-chemistry.orgresearchgate.net | Provides greener pathways for the synthesis of the core structure. |

| Selective N1-Alkylation | Control over N-functionalization, access to specific isomers. rsc.orgnih.gov | Crucial for synthesizing specific, biologically active derivatives. |

Development of Novel Chemical Tools and Probes Based on the Indazole Scaffold

The unique structural and photophysical properties of the indazole ring make it an attractive scaffold for developing chemical tools and probes for biological research. The halogen atoms on this compound serve as handles for introducing fluorophores or other reporter groups.

Indazole-Based Fluorophores: Researchers have designed and synthesized novel fluorophores based on the indazole scaffold. nih.gov Some of these exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state. rsc.org This property is highly desirable for bio-imaging applications. By introducing salicylaldehyde (B1680747) and triphenylamine (B166846) groups onto an indole/indazole scaffold, scientists have created AIE materials that can be used as smart fluorescent sensors for detecting metal ions like Cu2+. rsc.org Furthermore, benzo[f]indazoles have been identified as a new class of "glow dyes" that are exceptionally bright and photostable, in some cases surpassing benchmark dyes like coumarins, making them promising for high-resolution, long-lasting bioimaging. ehu.es

A fascinating development is the concept of "fluorescence umpolung" in indazole-based dyes. researchgate.netresearchgate.net In typical fluorescent probes operating via intramolecular charge transfer (ICT), binding to an electron-withdrawing target quenches the fluorescence. However, with fluorescence umpolung, certain indazole derivatives show weak emission on their own but become strongly fluorescent upon substitution with an electron-withdrawing group, enabling a "light-up" response for sensing applications. researchgate.netresearchgate.net

Probes for Biological Imaging and Sensing: The development of indazole-based probes extends to pH sensing. Synthetic fluorescent imidazoles, which share structural similarities with indazoles, have been shown to have pH-dependent optical properties, acting as photoacids due to excited-state proton transfer (ESPT). nih.gov This suggests that indazole derivatives could be engineered to report on pH changes within cellular compartments. The functional handles on this compound make it an ideal starting point for creating such advanced chemical probes to investigate biological processes in real-time.

| Probe Type | Principle | Potential Application |

| AIE Fluorophores | Aggregation-Induced Emission; fluorescent in aggregated state. rsc.org | High-contrast bioimaging, smart sensors for ions. rsc.org |

| "Fluorescence Umpolung" Probes | "Light-up" response to electron-withdrawing targets. researchgate.netresearchgate.net | Sensing of enzymatic activity (e.g., N-acetyltransferases) or nerve agents. researchgate.net |

| Benzo[f]indazole Dyes | High brightness and photostability. ehu.es | Long-lasting, high-resolution cellular imaging. ehu.es |

| pH-Sensitive Probes | pH-dependent changes in absorption/emission spectra. nih.gov | Mapping pH gradients in organelles or tissues. |

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. This paradigm shift is particularly relevant for well-established scaffolds like indazole.

In silico (virtual) screening allows researchers to computationally evaluate vast chemical libraries to predict their biological activity and physicochemical properties against a specific target. techniques-ingenieur.fr This approach significantly reduces the time and cost associated with experimental high-throughput screening (HTS). nih.gov For indazole-based drug discovery, in silico HTS can be used to screen libraries of derivatives, such as those that can be synthesized from this compound, against a protein target of interest.

One successful example involved an in silico screen that identified an indazole-core compound as a moderately active inhibitor of Unc-51-Like Kinase 1 (ULK1), a key protein in autophagy. nih.govnih.gov Subsequent structure-guided optimization, informed by computational docking studies, led to the development of inhibitors with significantly increased potency. nih.gov This highlights a powerful workflow: using AI/ML for initial hit identification followed by rational, structure-based design to refine those hits into potent lead compounds. Such methods can help prioritize which derivatives of this compound should be synthesized and tested, focusing resources on the most promising candidates. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While indazole derivatives are well-known as kinase inhibitors, ongoing research continues to uncover new biological targets and therapeutic applications, expanding their potential impact on human health. tandfonline.comnih.gov

Beyond Kinase Inhibition in Oncology: The indazole scaffold is prevalent in many approved anti-cancer drugs that target protein kinases, such as Axitinib (B1684631) and Pazopanib. nih.govrsc.org Future research aims to move beyond established targets. For example, indazole derivatives have been designed as inhibitors of histone deacetylases (HDACs), which are epigenetic targets involved in cancer. nih.govnih.gov Fragment-based virtual screening has led to the discovery of potent indazole-based HDAC1, HDAC2, and HDAC8 inhibitors with significant anti-proliferative activity. nih.gov Other work has focused on developing selective HDAC6 inhibitors to reduce the off-target effects seen with pan-HDAC inhibitors. nih.gov

New Therapeutic Arenas: The therapeutic potential of indazoles extends beyond cancer. nih.gov Derivatives have shown promise as:

Anti-inflammatory agents: Benzydamine is a commercially available non-steroidal anti-inflammatory drug (NSAID) with an indazole core. mdpi.com New derivatives are being explored as modulators of the glucocorticoid receptor and as pan-Janus kinase (JAK) inhibitors for treating inflammatory diseases. mdpi.com

Neurodegenerative Disease Modulators: The versatility of the indazole scaffold has led to its application in targeting disorders of the central nervous system. tandfonline.com

Antiparasitic Agents: Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to have potent activity against Leishmania species, the parasites responsible for leishmaniasis. nih.gov Molecular modeling suggests these compounds may act by inhibiting the parasite's trypanothione (B104310) reductase enzyme. nih.gov

The diverse substitution patterns possible with this compound make it an excellent starting point for creating libraries to screen against these emerging biological targets.

Design and Synthesis of Indazole-Based Conjugates and Hybrid Molecules

To enhance therapeutic efficacy, improve targeting, or create multi-functional agents, researchers are increasingly designing and synthesizing indazole-based conjugates and hybrid molecules.

Indazole Hybrids: Molecular hybridization involves combining two or more pharmacophores into a single molecule to target multiple pathways or to improve pharmacokinetic properties. mdpi.com Scientists have synthesized novel 2,3-diphenyl-2H-indazole hybrids that exhibit potent antitumor activity by acting as antitubulin agents. researchgate.net Other research has focused on creating hybrid molecules by linking indazole with other heterocyclic systems, such as benzimidazole (B57391) or pyrimidine, to develop multi-target inhibitors. nih.govresearchgate.net

Indazole-Based PROTACs: A cutting-edge approach in drug discovery is the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. This offers a powerful alternative to simple inhibition. A derivative of the indazole-based PARP inhibitor niraparib (B1663559) has been successfully used as the targeting ligand in a PROTAC designed to induce the degradation of PARP1. nih.gov The bromo- and iodo- substituents on this compound are ideal chemical handles for attaching the linkers required to create novel PROTACs, opening a new frontier for targeted protein degradation based on the indazole scaffold.

Q & A

Basic Question: What are the standard synthetic routes for preparing 6-bromo-3-iodo-4-methyl-1H-indazole?

Methodological Answer:

The compound is typically synthesized via sequential halogenation and functionalization of the indazole scaffold. A common approach involves:

Halogenation : Bromine and iodine are introduced at positions 6 and 3, respectively, using electrophilic substitution reactions. For example, bromination with N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) ensures regioselectivity at position 6 .

Methylation : The methyl group at position 4 can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura using methylboronic acid derivatives) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires careful control of reaction stoichiometry and temperature .

Advanced Question: How can reaction conditions be optimized to minimize competing byproducts during iodination?

Methodological Answer:

Iodination at position 3 often competes with undesired diiodination or oxidation. Key strategies include:

- Reagent Selection : Use iodine monochloride (ICl) instead of molecular iodine (I₂) to enhance electrophilicity while reducing oxidative side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) stabilize the transition state for mono-iodination. Adding catalytic amounts of Hünig’s base (DIPEA) can suppress protonation-driven side reactions .

- Temperature Control : Lower temperatures (0–10°C) favor kinetic control, minimizing diiodination. Reaction progress should be monitored via TLC or HPLC to terminate at optimal conversion .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR confirms methyl group integration (δ ~2.5 ppm, singlet) and aromatic proton splitting patterns. C NMR identifies halogenated carbons (C-Br: ~110 ppm; C-I: ~95 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (expected [M+H]⁺: 336.88 g/mol) and isotopic patterns (Br/I signatures) .

- X-ray Crystallography : Single-crystal analysis (using SHELX or ORTEP-3) resolves regiochemistry and confirms halogen positions .

Advanced Question: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

Discrepancies in X-ray data (e.g., bond length anomalies or disorder) require:

- Data Reprocessing : Re-analyze diffraction data with SHELXL’s TWIN/BASF commands to account for twinning or pseudo-symmetry .

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 convergence (<5%). Hydrogen bonding networks should align with DFT-optimized geometries (e.g., Gaussian09) .

- Complementary Techniques : Pair crystallography with solid-state NMR or IR to validate hydrogen positions and tautomeric forms .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of halogenated vapors .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation or moisture absorption .

- Waste Disposal : Halogenated waste must be segregated and treated with sodium thiosulfate to neutralize reactive iodine/bromine before disposal .

Advanced Question: How can structure-activity relationship (SAR) studies guide medicinal chemistry applications?

Methodological Answer:

- Substituent Variation : Compare bioactivity of this compound with analogs (e.g., 6-chloro or 3-bromo derivatives) to assess halogen effects on target binding (e.g., kinase inhibition) .

- Functional Assays : Use in vitro enzyme inhibition assays (IC₅₀) and cell viability studies (MTT assay) to correlate substituent size/electronegativity with potency. Molecular docking (AutoDock Vina) predicts binding poses relative to iodo/methyl groups .

- Metabolic Stability : Evaluate hepatic microsome stability (e.g., human liver microsomes + NADPH) to determine if iodine substitution improves resistance to oxidative metabolism .

Advanced Question: How to address contradictory biological activity reports in different studies?

Methodological Answer:

Discrepancies often arise from:

- Purity Issues : Verify compound purity (>98% via HPLC, min, C18 column) and exclude trace solvents (e.g., DMF) that may interfere with assays .

- Assay Conditions : Standardize cell culture media (e.g., FBS batch effects) and incubation times. Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Epistatic Effects : Use CRISPR knockouts or siRNA to confirm target specificity, ruling out off-target interactions caused by iodine’s polarizability .

Basic Question: What computational tools predict reactivity for further functionalization?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible routes for cross-coupling (e.g., Suzuki at C3-iodo) or nucleophilic substitution .

- DFT Calculations : Gaussian09 or ORCA simulate transition states for regioselective reactions (e.g., Fukui indices highlight C7 as most electrophilic) .

Advanced Question: How to design a crystallization screen for this compound?

Methodological Answer:

- Solvent Selection : Test binary mixtures (e.g., DMSO/water, ethanol/ethyl acetate) with varying polarity. Use 24-well plates for high-throughput screening .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturation temperature enhances crystal quality. Add co-solvents (e.g., 5% glycerol) to reduce cracking .

- Additive Screening : Introduce small molecules (e.g., crown ethers) to template crystal packing via halogen bonding .

Advanced Question: What strategies mitigate iodine loss during storage or reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.